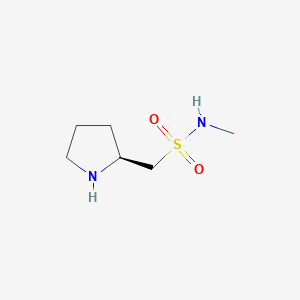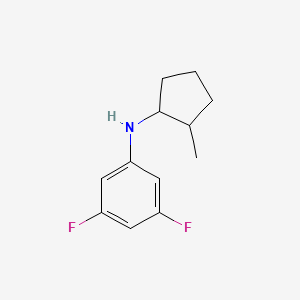![molecular formula C11H16FNO2 B13270476 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13270476.png)
4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol is a fluorinated organic compound with the molecular formula C11H16FNO2. This compound is characterized by the presence of a fluorine atom, a hydroxypropyl group, and an aminoethyl group attached to a phenol ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 2-amino-1-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 4-fluorophenol undergoes a nucleophilic substitution reaction with 2-amino-1-propanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes or receptors. The hydroxypropyl and aminoethyl groups contribute to its solubility and ability to form hydrogen bonds, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-fluorophenol: Similar in structure but lacks the hydroxypropyl group.
4-(2-Amino-1-hydroxypropyl)phenol: Similar but without the fluorine atom.
4-Fluoro-2-(1-hydroxyethyl)phenol: Similar but with a different substituent on the phenol ring.
Uniqueness
4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol is unique due to the combination of its fluorine atom, hydroxypropyl group, and aminoethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
4-fluoro-2-[1-(2-hydroxypropylamino)ethyl]phenol |
InChI |
InChI=1S/C11H16FNO2/c1-7(14)6-13-8(2)10-5-9(12)3-4-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3 |
InChI Key |
CECSZDLHXUAKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=C(C=CC(=C1)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13270396.png)

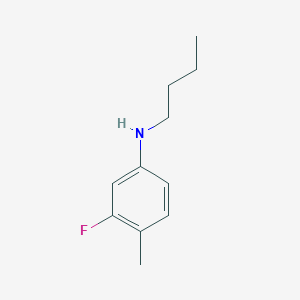
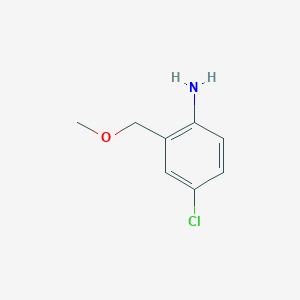
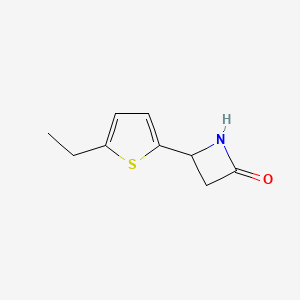
amine](/img/structure/B13270422.png)
![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13270426.png)
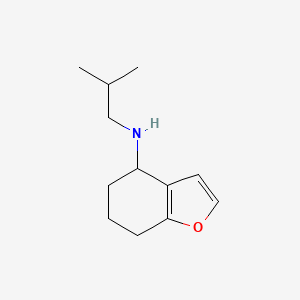
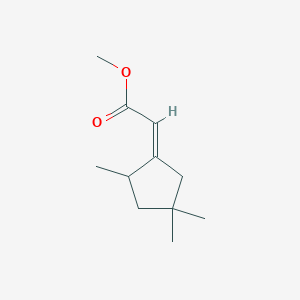
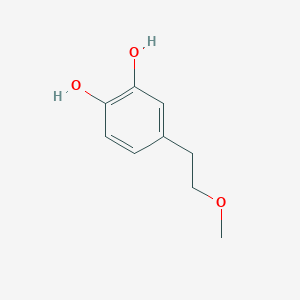
![(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13270458.png)
